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Compound of Interest

Compound Name:
4-Bromo-2-(propan-2-

yloxy)benzoic acid

Cat. No.: B3076044 Get Quote

An In-depth Technical Guide to 4-Bromo-2-isopropoxybenzoic Acid for Advanced Research and

Development

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and professionals in drug development engaged with 4-Bromo-2-isopropoxybenzoic acid. The

document moves beyond a simple data sheet to provide a synthesized overview of its chemical

and physical properties, reactivity, and analytical characterization, grounded in established

chemical principles. The insights herein are designed to empower strategic decision-making in

experimental design and synthetic applications.

Core Chemical Identity and Structural Framework
4-Bromo-2-isopropoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is

characterized by a benzoic acid core, substituted with a bromine atom at the C4 position and

an isopropoxy group at the C2 position. This specific arrangement of functional groups—a

halogen for potential cross-coupling, an ether linkage, and a carboxylic acid for derivatization—

makes it a versatile building block in synthetic chemistry.

Table 1: Chemical Identifiers and Properties
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Identifier Value Source

IUPAC Name
4-bromo-2-(propan-2-
yloxy)benzoic acid

[1]

CAS Number 1038595-51-5 [1]

Molecular Formula C₁₀H₁₁BrO₃ [1]

Molecular Weight 259.10 g/mol [1]

Canonical SMILES
CC(C)OC1=CC(Br)=CC=C1C(

=O)O
[1]

InChI Key
OGUXMLVVIGHPIN-

UHFFFAOYSA-N
[1]

Predicted LogP 3.02 [1]

Appearance
White to off-white solid

(inferred)

| Purity | Typically available at ≥95% |[1] |

The molecule's three-dimensional arrangement and key functional groups are critical to its

reactivity and interactions. The ortho-isopropoxy group provides steric hindrance around the

carboxylic acid, a factor that must be considered in reaction kinetics.

Caption: Molecular structure of 4-Bromo-2-isopropoxybenzoic acid.

Physicochemical Profile: Implications for
Application
The physical properties of a compound govern its behavior in both reaction vessels and

biological systems. Solubility, acidity, and lipophilicity are paramount for drug development

professionals.

Table 2: Physicochemical Data
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Property Value / Description Implication

Solubility

Expected to have low
solubility in water. Soluble
in organic solvents like
ethanol, DMSO, and
acetone.

Low aqueous solubility is
common for drug-like
molecules and may
necessitate formulation
strategies. Good organic
solvent solubility
facilitates its use in
synthesis.[2]

Acidity (pKa)

Not experimentally determined.

Estimated to be in the range of

3-5.

The carboxylic acid group is

acidic, allowing for salt

formation to potentially

increase aqueous solubility

and enabling base-mediated

reactions.

| Physical Form | Solid at room temperature. | Facilitates handling, weighing, and storage

compared to liquids or oils.[3] |

The predicted LogP of ~3.0 suggests that the molecule is moderately lipophilic. This property is

a double-edged sword in drug discovery: it can enhance membrane permeability but may also

lead to non-specific binding and lower aqueous solubility.

Analytical Characterization: A Self-Validating
Protocol
Accurate identification and purity assessment are non-negotiable. A combination of

spectroscopic and chromatographic techniques provides a robust, self-validating system to

generate a Certificate of Analysis (CoA).
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Caption: Workflow for generating a Certificate of Analysis (CoA).

Expected Spectral Data
¹H NMR: The spectrum should show distinct signals for the three aromatic protons, a septet

for the isopropoxy methine proton, a doublet for the six isopropoxy methyl protons, and a

broad singlet for the acidic carboxylic acid proton (often >10 ppm).

¹³C NMR: Approximately 10 distinct carbon signals are expected, including the characteristic

carbonyl carbon (~170 ppm), aromatic carbons (110-160 ppm), and the aliphatic carbons of

the isopropoxy group.
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FTIR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the

carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretching for

the ether and acid, and bands corresponding to the substituted benzene ring.

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the

molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, which is definitive proof of the presence

of a single bromine atom.

Chemical Reactivity and Synthetic Utility
The utility of 4-Bromo-2-isopropoxybenzoic acid lies in the orthogonal reactivity of its functional

groups.

Carboxylic Acid: This group is a primary handle for amide bond formation, a cornerstone of

medicinal chemistry. It can be activated (e.g., to an acid chloride or with coupling reagents

like HATU/EDC) to react with amines, forming amides. It can also be esterified or reduced.

Aryl Bromide: The C-Br bond is a versatile site for carbon-carbon and carbon-heteroatom

bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck,

Buchwald-Hartwig). This allows for the introduction of diverse substituents at the C4 position,

enabling rapid library synthesis for structure-activity relationship (SAR) studies.

Isopropoxy Group: This ether is generally stable under many reaction conditions. Its primary

role is steric and electronic; as an electron-donating group, it influences the reactivity of the

aromatic ring and can impact the binding of the final molecule to biological targets.
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Key Reaction Pathways
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Caption: Key synthetic transformations of the title compound.

Synthesis and Sourcing
While multiple synthetic routes are plausible, a common approach involves the bromination of

an isopropoxybenzoic acid precursor or the etherification of a brominated hydroxybenzoic acid.

For research and development purposes, this compound is typically sourced from specialized

chemical suppliers. When sourcing, it is critical to obtain a batch-specific CoA to verify purity

and identity, as isomeric impurities (such as 4-bromo-2-isopropylbenzoic acid) could confound

experimental results.

Applications in Drug Discovery and Materials
Science
Substituted benzoic acids are privileged structures in medicinal chemistry. The title compound

serves as a valuable intermediate for several reasons:

Scaffold for API Synthesis: It provides a rigid core that can be elaborated at two distinct

points (the acid and the bromide) to explore chemical space efficiently. Analogous bromo-

aromatic acids are key intermediates in the synthesis of numerous APIs.[4][5]
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Modulation of Physicochemical Properties: The isopropoxy group can improve metabolic

stability and modulate lipophilicity compared to a simple hydroxyl or methoxy group.

Prodrug Strategies: The carboxylic acid can be masked as an ester or other labile group in a

prodrug approach to improve properties like permeability or to achieve targeted drug release.

[6]

Safety and Handling
As a laboratory chemical, 4-Bromo-2-isopropoxybenzoic acid must be handled with appropriate

care.

Table 3: GHS Hazard Information

Category Information Source

Pictogram GHS07 (Harmful/Irritant) [1]

Signal Word Warning [1]

Hazard Statements

H302: Harmful if

swallowed.H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

[1]

| Precautionary Phrases | P261: Avoid breathing dust.P280: Wear protective gloves/eye

protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel

unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |

Standard laboratory practice, including the use of a fume hood, safety glasses, and chemical-

resistant gloves, is mandatory when handling this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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